

Technical Guide: Crystal Structure of Carbazole Derivatives

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Compound of Interest

Compound Name: 9H-Carbazol-1-amine

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A Case Study on 1-Hydroxy-8-methyl-9H-carbazole-2-carbaldehyde as a Proxy for **9H-Carbazol-1-amine**

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure of carbazole derivatives, with a specific focus on providing a representative analysis in the absence of publicly available crystallographic data for **9H-Carbazol-1-amine**. Despite extensive searches of chemical databases and the scientific literature, no experimental crystal structure determination for **9H-Carbazol-1-amine** has been identified.

To fulfill the request for an in-depth technical guide, this document presents a comprehensive analysis of a closely related and structurally characterized carbazole derivative: 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. The methodologies, data presentation, and visualizations provided herein are representative of the analysis that would be applied to **9H-Carbazol-1-amine**, should its crystal structure become available.

Introduction to Carbazole Crystal Structures

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds. Their rigid, planar structure and unique electronic properties make them valuable scaffolds in medicinal chemistry and materials science. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is crucial for elucidating structure-activity relationships (SAR), guiding rational drug design, and engineering novel materials with

tailored photophysical properties. Single-crystal X-ray diffraction is the definitive method for determining these intricate structures.

Crystal Structure Analysis of 1-Hydroxy-8-methyl-9H-carbazole-2-carbaldehyde

The crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde provides a valuable case study. The analysis reveals a monoclinic crystal system with the space group $P2_1/c$.^[1] The asymmetric unit contains two crystallographically independent molecules, designated as A and B, which exhibit nearly identical geometries.^[1] The carbazole core is essentially planar, a characteristic feature of this heterocyclic system.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data and refinement parameters for 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde.^[1]

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₁₄ H ₁₁ NO ₂
Formula Weight	225.24
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	12.043(2) Å
b	13.987(3) Å
c	13.045(3) Å
α	90°
β	107.99(3)°
γ	90°
Volume	2090.3(7) Å ³
Z	8
Calculated Density	1.430 Mg/m ³
Absorption Coefficient	0.098 mm ⁻¹
F(000)	944
Data Collection	
θ range for data collection	2.07 to 25.00°
Index ranges	-14≤h≤13, -16≤k≤16, -15≤l≤15
Reflections collected	16489
Independent reflections	3684 [R(int) = 0.0385]

Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	3684 / 0 / 317
Goodness-of-fit on F ²	1.036
Final R indices [I>2σ(I)]	R1 = 0.0468, wR2 = 0.1264
R indices (all data)	R1 = 0.0636, wR2 = 0.1388

Table 2: Selected Bond Lengths (Å)

Bond	Molecule A	Molecule B
O(1)-C(1)	1.353(3)	1.355(3)
O(2)-C(14)	1.220(3)	1.218(3)
N(1)-C(8A)	1.383(3)	1.385(3)
N(1)-C(4A)	1.388(3)	1.386(3)
C(1)-C(2)	1.411(4)	1.413(4)
C(2)-C(14)	1.442(4)	1.444(4)

Table 3: Selected Bond Angles (°)

Angle	Molecule A	Molecule B
C(2)-C(1)-O(1)	120.3(2)	120.1(2)
C(8A)-N(1)-C(4A)	108.8(2)	108.9(2)
O(2)-C(14)-C(2)	123.5(3)	123.6(3)
C(1)-C(2)-C(14)	120.9(2)	120.7(2)

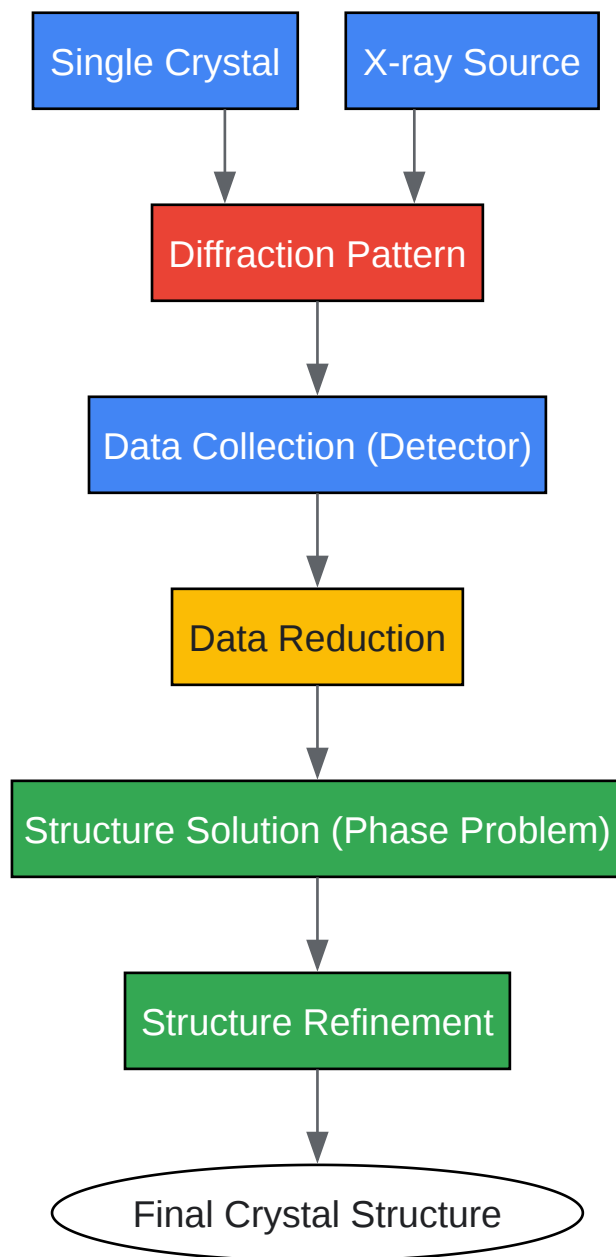
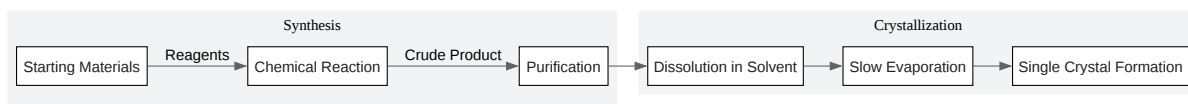
Experimental Protocols

The determination of the crystal structure of carbazole derivatives follows a well-established workflow. The key stages are synthesis, crystallization, and single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

A common route for the synthesis of functionalized carbazoles involves the cyclization of substituted phenylhydrazones, followed by modification of the carbazole core. For the case study compound, a multi-step synthesis starting from 2,3,4,9-tetrahydro-1H-carbazol-1-ones was employed.^[1]

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.



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References

- 1. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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